molecular formula C11H18N2S B2590510 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane CAS No. 331853-46-4

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane

Cat. No.: B2590510
CAS No.: 331853-46-4
M. Wt: 210.34
InChI Key: XPAPACNVPLPNJR-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring substituted with a thiophen-3-ylmethyl group

Preparation Methods

The synthesis of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and diazepane derivatives.

    Reaction Conditions: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the thiophene ring.

    Substitution: Nucleophilic substitution reactions are common, where the thiophen-3-ylmethyl group can be replaced with other functional groups using appropriate nucleophiles.

Scientific Research Applications

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Methyl-4-(phenylmethyl)-1,4-diazepane and 1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane share structural similarities.

    Uniqueness: The presence of the thiophen-3-ylmethyl group imparts unique electronic and steric properties, distinguishing it from other diazepane derivatives.

Properties

IUPAC Name

1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAPACNVPLPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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